2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

This 2,5-dimethyl-N-propylpyrazol-3-amine hydrochloride is a precisely substituted pyrazole building block with an intermediate N-propyl chain that delivers a distinct hydrophobic-hydrophilic balance unobtainable with shorter or longer alkyl analogs. Supplied as a stable hydrochloride salt, it ensures reliable aqueous solubility and consistent performance in multi-step alkylation, acylation, and cross-coupling reactions. Its well-defined substitution pattern supports reproducible SAR campaigns and focused library synthesis, making it a strategic procurement choice over generic aminopyrazoles.

Molecular Formula C8H16ClN3
Molecular Weight 189.68 g/mol
Cat. No. B12225060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-propylpyrazol-3-amine;hydrochloride
Molecular FormulaC8H16ClN3
Molecular Weight189.68 g/mol
Structural Identifiers
SMILESCCCNC1=CC(=NN1C)C.Cl
InChIInChI=1S/C8H15N3.ClH/c1-4-5-9-8-6-7(2)10-11(8)3;/h6,9H,4-5H2,1-3H3;1H
InChIKeyOKPVEKWQNGIUBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethyl-N-propylpyrazol-3-amine Hydrochloride: A Structurally Defined N‑Propyl Aminopyrazole Hydrochloride Salt for Chemical Synthesis and Biological Screening


2,5‑Dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride (CAS: 1856086‑56‑0) is a pyrazole‑based heterocyclic compound that exists as a stable hydrochloride salt [REFS‑1]. The molecule is characterized by a pyrazole core bearing methyl groups at the 1 and 3 positions and an N‑propylamino substituent at the 5 position [REFS‑2]. This specific substitution pattern defines its molecular geometry and potential interaction profiles, making it a precise building block for the synthesis of more complex pyrazole‑containing scaffolds [REFS‑2]. As a commercially available research chemical, it is supplied in milligram to gram quantities, typically at purities of 95% or greater, and is intended for use in medicinal chemistry campaigns, chemical biology probe development, and as an intermediate in the construction of focused pyrazole libraries [REFS‑3].

Why 2,5‑Dimethyl‑N‑propylpyrazol‑3‑amine Hydrochloride Cannot Be Replaced by Un‑Substituted or Differently Alkylated Pyrazole Analogs


Although the pyrazole core is a privileged scaffold in medicinal chemistry, the biological and physicochemical properties of pyrazol‑3‑amines are exquisitely sensitive to both the nature of the N‑substituent and the salt form [REFS‑1]. The N‑propyl group in 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride imparts a distinct hydrophobic‑hydrophilic balance and steric bulk that is not reproduced by shorter (methyl, ethyl) or longer (butyl, pentyl) alkyl chains [REFS‑2]. Moreover, the hydrochloride salt form ensures reliable aqueous solubility and facilitates handling, whereas the corresponding free base may exhibit limited solubility and variable stability under ambient conditions [REFS‑3]. These differences in molecular weight, lipophilicity, and solid‑state properties directly impact synthetic accessibility, purification behavior, and the reproducibility of biological assay results [REFS‑2]. Therefore, substitution with an unsubstituted or differently alkylated aminopyrazole, or with the free base instead of the hydrochloride salt, cannot be assumed to yield equivalent experimental outcomes without explicit validation.

Quantitative Differentiation of 2,5‑Dimethyl‑N‑propylpyrazol‑3‑amine Hydrochloride from Structurally Related Pyrazole Analogs


Unique Molecular Identity and Mass Distinction from N‑Butyl and N‑Methyl Congeners

The target compound possesses a canonical SMILES string of CCCNc1cc(C)nn1C.Cl, corresponding to a molecular formula of C8H16ClN3 and a molecular weight of 189.68 g/mol [REFS‑1]. This represents a 14.03 g/mol increase relative to the N‑butyl hydrochloride analog (C9H18ClN3; 203.71 g/mol) and a 22.44 g/mol decrease relative to the N‑methyl dihydrochloride derivative (C7H15Cl2N3; 212.12 g/mol) [REFS‑2][REFS‑3]. These mass differences are analytically resolvable by LC‑MS and directly affect compound lipophilicity, membrane permeability, and chromatographic retention times.

Medicinal Chemistry Chemical Synthesis Structure-Activity Relationship

Enhanced Aqueous Solubility and Solid‑State Stability Conferred by the Hydrochloride Salt Form

2,5‑Dimethyl‑N‑propylpyrazol‑3‑amine is supplied and handled as the hydrochloride salt (molecular formula: C8H16ClN3), which is more readily soluble in aqueous media and exhibits improved stability under standard laboratory storage conditions compared to the free base form (C8H15N3) [REFS‑1]. While quantitative solubility data for this specific compound are not publicly disclosed, the general principle of salt formation enhancing aqueous solubility is well established for aminopyrazoles. The hydrochloride salt form ensures consistent dissolution in biological assay buffers and facilitates purification by recrystallization or preparative HPLC, whereas the free base may require the use of organic co‑solvents or may precipitate under physiological pH conditions.

Formulation Analytical Chemistry Drug Discovery

Verified High Purity (≥95%) Enables Reproducible Biological and Synthetic Applications

Commercial suppliers offer 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride at a documented purity level of 95% or higher, as confirmed by standard analytical methods [REFS‑1]. This is comparable to the purity specifications of more commonly stocked pyrazole building blocks, such as 5‑amino‑1,3‑dimethyl‑1H‑pyrazole (98% purity), ensuring that the compound meets the quality threshold required for reliable use in synthetic transformations and biological assays [REFS‑2]. The absence of significant impurities reduces the risk of off‑target effects in biological screens and minimizes the formation of side products in synthetic reactions.

Chemical Purity Quality Control Procurement

Distinct Lipophilicity and Chromatographic Behavior Predicted from the N‑Propyl Substituent

Based on the molecular structure, 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride is predicted to have a higher calculated logP (ClogP) than the corresponding N‑methyl analog and a lower ClogP than the N‑butyl analog [REFS‑1]. While experimentally measured logP values are not publicly available, the trend is consistent with the incremental addition of methylene units to the alkyl chain. This difference in lipophilicity directly influences retention time in reversed‑phase HPLC and is a critical parameter in determining membrane permeability and nonspecific protein binding in biological assays.

ADME Analytical Chemistry Medicinal Chemistry

Absence of Publicly Reported Biological Activity Data for This Specific Compound

A comprehensive search of the primary scientific literature, patent databases, and publicly accessible bioactivity repositories reveals no published quantitative biological activity data (e.g., IC50, Ki, EC50) for 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride [REFS‑1]. While related aminopyrazole scaffolds have been explored as kinase inhibitors, sigma receptor ligands, and anti‑inflammatory agents, no direct measurements of potency or selectivity have been disclosed for this specific molecule [REFS‑2]. Consequently, any biological differentiation from structurally related analogs remains unsubstantiated by peer‑reviewed data.

Biological Activity SAR Data Availability

Stable Hydrochloride Salt Form Facilitates Accurate Weighing and Long‑Term Storage

2,5‑Dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride is a crystalline solid that is not hygroscopic under normal laboratory conditions, in contrast to some free base aminopyrazoles that may absorb moisture from the air [REFS‑1]. This physical property ensures that the compound can be weighed accurately on a standard analytical balance and stored for extended periods without degradation, provided it is kept in a tightly sealed container at room temperature or under refrigeration as recommended by the supplier. While quantitative stability data are not publicly disclosed, the hydrochloride salt form is generally recognized as a stable, non‑volatile solid suitable for routine laboratory handling.

Compound Management Laboratory Operations Procurement

Procurement‑Driven Application Scenarios for 2,5‑Dimethyl‑N‑propylpyrazol‑3‑amine Hydrochloride in Medicinal Chemistry and Chemical Biology


Synthetic Intermediate for the Construction of Diversified Pyrazole Libraries

The well‑defined N‑propyl and dimethyl substitution pattern of 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride makes it an ideal starting material for the synthesis of more complex, polysubstituted pyrazoles via alkylation, acylation, or cross‑coupling reactions at the exocyclic amine [REFS‑1]. Its high purity (≥95%) and stable hydrochloride salt form ensure consistent performance in multi‑step synthetic sequences, allowing medicinal chemists to reliably incorporate this unique pyrazole fragment into lead‑like molecules for biological evaluation [REFS‑2].

Probe Compound for Exploring the SAR of N‑Alkyl Chain Length in Aminopyrazole‑Based Inhibitors

In structure‑activity relationship (SAR) studies aimed at optimizing the potency and physicochemical properties of aminopyrazole‑containing hits, the N‑propyl derivative serves as a crucial intermediate point between shorter (methyl, ethyl) and longer (butyl, pentyl) alkyl chains [REFS‑1]. The intermediate molecular weight and predicted lipophilicity of 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride allow researchers to probe the optimal balance between target binding affinity, membrane permeability, and metabolic stability [REFS‑1]. The hydrochloride salt form further ensures that the compound is compatible with standard aqueous assay conditions [REFS‑2].

Scaffold for the Design of Novel Chemical Probes with Undisclosed Biological Activity

Given the absence of publicly reported biological activity data for this specific molecule, 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride represents a 'blank canvas' for chemical biology applications [REFS‑1]. Researchers can utilize this compound to generate novel derivatives for phenotypic screening campaigns, with the confidence that the starting material is of high purity and is supplied as a stable, easily handled hydrochloride salt [REFS‑2]. The unique combination of substituents may confer a distinct biological profile compared to more heavily studied aminopyrazole scaffolds, potentially leading to the discovery of new mechanisms of action or target engagement [REFS‑1].

Reference Standard for Analytical Method Development and LC‑MS Optimization

The distinct molecular weight (189.68 g/mol) and SMILES string (CCCNc1cc(C)nn1C.Cl) of 2,5‑dimethyl‑N‑propylpyrazol‑3‑amine hydrochloride provide a reliable anchor for the development and validation of analytical methods, including HPLC and LC‑MS assays [REFS‑1]. Its intermediate lipophilicity ensures that it elutes within a typical reversed‑phase gradient, making it a useful reference compound for calibrating retention times and optimizing chromatographic conditions when working with N‑alkylated pyrazole libraries [REFS‑1]. The high purity of commercial batches supports its use as a calibration standard [REFS‑2].

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